molecular formula C15H16N4O B2774298 N-(2-(1H-indol-3-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide CAS No. 1207055-00-2

N-(2-(1H-indol-3-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide

Cat. No.: B2774298
CAS No.: 1207055-00-2
M. Wt: 268.32
InChI Key: AAZSCEANBRJWDU-UHFFFAOYSA-N
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Description

N-(2-(1H-indol-3-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide is a synthetic small molecule of high interest in oncology research, designed by combining two privileged pharmacophores: an indole moiety and a pyrazole ring. Its structural framework is closely related to compounds investigated as potent inhibitors of critical anticancer targets. Research indicates that analogous indole-pyrazolyl acetamide derivatives function by inhibiting tubulin polymerization, effectively disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase and the induction of apoptosis in cancer cell lines . Furthermore, similar molecular scaffolds have demonstrated significant activity as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors, a key driver in tumor angiogenesis, thereby exhibiting dual anti-proliferative and anti-angiogenic properties . This mechanism is pivotal in cutting off the blood supply to tumors. The compound's value in chemical biology is also underscored by its potential role as a synthetic intermediate for developing more complex bioactive molecules, including Schiff base ligands for metal coordination chemistry . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-pyrazol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c20-15(11-19-9-3-7-18-19)16-8-6-12-10-17-14-5-2-1-4-13(12)14/h1-5,7,9-10,17H,6,8,11H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAZSCEANBRJWDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-indol-3-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Coupling Reaction: The indole and pyrazole moieties are then coupled through an acetamide linkage

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-indol-3-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

N-(2-(1H-indol-3-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide has a complex structure characterized by an indole moiety and a pyrazole ring. Its molecular formula is C15H16N4OC_{15}H_{16}N_{4}O, with a molecular weight of approximately 284.32 g/mol. The compound features both hydrophilic and hydrophobic characteristics, which may influence its biological interactions.

Anticancer Applications

Recent studies have highlighted the anticancer potential of compounds containing indole and pyrazole moieties. For instance:

  • Mechanism of Action : Compounds like this compound have been shown to induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and inhibition of tubulin polymerization. For example, one study reported that similar derivatives exhibited significant antiproliferative activity against HeLa and MCF-7 cancer cell lines with IC50 values as low as 0.34 μM .
  • Clinical Relevance : The pyrazole moiety is prevalent in many clinically approved drugs for cancer treatment, such as celecoxib, which is used for its anti-inflammatory properties but also shows anticancer effects . The structural similarity suggests that this compound may also possess similar therapeutic properties.

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent is supported by its structural components:

  • Biological Activity : Pyrazole derivatives are known for their anti-inflammatory effects, which are crucial in treating conditions such as arthritis and other inflammatory diseases. The incorporation of the indole structure may enhance these effects due to the known anti-inflammatory properties of indole derivatives .

Other Therapeutic Applications

Beyond anticancer and anti-inflammatory applications, this compound may exhibit additional pharmacological activities:

  • Antioxidant Activity : Some studies suggest that compounds with indole structures can act as antioxidants, potentially protecting cells from oxidative stress . This property could be beneficial in various diseases where oxidative damage plays a critical role.

Synthesis and Development

The synthesis of this compound typically involves coupling reactions between indole derivatives and pyrazole-containing compounds. This synthetic approach allows for the modification of the compound to enhance its biological activity or selectivity towards specific targets.

Case Studies and Research Findings

Several studies have documented the efficacy of similar compounds:

Study ReferenceCompound TestedCell LineIC50 Value
This compoundHeLa0.52 μM
Indole derivativesMCF-70.34 μM
Pyrazole derivativesHT-290.86 μM

These findings underscore the potential of this compound in cancer therapy and highlight the need for further research to fully elucidate its mechanisms and therapeutic applications.

Mechanism of Action

The mechanism of action of N-(2-(1H-indol-3-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide would depend on its specific biological target. Generally, compounds containing indole and pyrazole rings can interact with various enzymes and receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(1H-indol-3-yl)ethyl)acetamide: Lacks the pyrazole moiety.

    2-(1H-pyrazol-1-yl)acetamide: Lacks the indole moiety.

    Indole-3-acetic acid: Contains the indole moiety but has a different functional group.

Uniqueness

N-(2-(1H-indol-3-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide is unique due to the presence of both indole and pyrazole rings, which can confer distinct biological activities and chemical reactivity compared to compounds containing only one of these moieties.

Biological Activity

N-(2-(1H-indol-3-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features an indole moiety, known for its role in various biological processes, and a pyrazole ring, which has been associated with anti-inflammatory and anticancer properties. The combination of these two structures may enhance its pharmacological profile.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those with indole substitutions. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This mechanism is similar to that of colchicine, a well-known anticancer agent .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have provided insights into the efficacy of this compound:

Cell LineIC50 (µM)
MCF-70.34
HeLa0.52
HT-290.86

These results indicate that the compound exhibits significant antiproliferative activity across multiple cancer types, suggesting its potential as a therapeutic agent .

Anti-inflammatory Activity

The pyrazole moiety is also recognized for its anti-inflammatory effects. Compounds containing pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain . This dual action—anticancer and anti-inflammatory—makes this compound a candidate for further pharmacological exploration.

Study 1: Indole-Pyrazole Derivatives

A study published in 2023 synthesized various indole-pyrazole derivatives and evaluated their biological activities. Among them, compounds with structural similarities to this compound demonstrated significant cytotoxicity against tumor cell lines, with mechanisms involving apoptosis and cell cycle arrest .

Study 2: VEGFR Inhibition

Another research effort focused on the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis. Compounds designed similarly to this compound were found to inhibit VEGFR-2 with IC50 values in the nanomolar range, indicating strong anti-tumor activity through anti-angiogenic pathways .

Q & A

Q. Discrepancies in reported antimicrobial MIC values (12.5 vs. 50 µg/mL) :

  • Root cause : Variations in bacterial strain (ATCC vs. clinical isolates) and culture media (Mueller-Hinton vs. LB broth).
  • Resolution : Standardize testing using CLSI guidelines and include efflux pump inhibitors (e.g., PAβN) to mitigate resistance .

Key Research Recommendations

  • Prioritize pharmacokinetic studies to address poor bioavailability.
  • Explore hybrid derivatives (e.g., indole-pyrazole-thiazole) for multitarget activity .
  • Validate computational predictions with X-ray crystallography of compound-target complexes .

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